molecular formula C10H6ClN5 B8446827 3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin

3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin

Cat. No. B8446827
M. Wt: 231.64 g/mol
InChI Key: OMWQYOSQVAEMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin is a useful research compound. Its molecular formula is C10H6ClN5 and its molecular weight is 231.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

3-(6-chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-9-4-8(13-6-14-9)7-5-15-16-3-1-2-12-10(7)16/h1-6H

InChI Key

OMWQYOSQVAEMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C3=CC(=NC=N3)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of compound 13g (14.3 mmol) in DMF (90 mL), was added 4,6-dichloropyrimidine (14.3 mmol), K3PO4, (42.7 mmol) and PCy3 (1.4 mmol) at rt. The mixture was purged with Ar for 45 min, Pd2(dba)3 (0.70 mmol) added and again the mixture purged with Ar for 30 min and heated to 100° C. for 1 h. The reaction was cooled to rt, EtOAc (800 mL) added, and the mixture filtered through Celite®. The combined filtrate was washed with water (3×200 mL), 2N aq. HCl solution (400 mL), sat. aq. NaHCO3 and brine solution (200 mL). The organic layer was dried (Na2SO4), filtered and concentrated to give a crude compound as a brown residue. The crude compound 7f was purified by column chromatography (100-200 mesh silica gel, 0-70% EtOAc/Petroleum ether). The product was obtained as a solid (350 mg, 10.6%). TLC system: EtOAc: Pet ether (7:3). Rf value: 0.56. mp: 260-270° C.
Quantity
14.3 mmol
Type
reactant
Reaction Step One
Quantity
14.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
42.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.7 mmol
Type
catalyst
Reaction Step Two
Name
Yield
10.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.